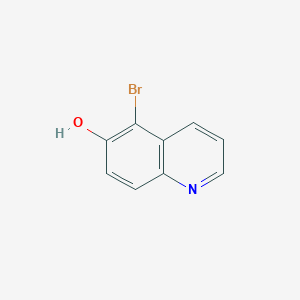
5-Bromoquinolin-6-ol
Overview
Description
5-Bromoquinolin-6-ol is a chemical compound with the CAS Number: 115581-09-4 . It has a molecular weight of 224.06 and its IUPAC name is 5-bromo-6-quinolinol . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 5-Bromoquinolin-6-ol is 1S/C9H6BrNO/c10-9-6-2-1-5-11-7 (6)3-4-8 (9)12/h1-5,12H . This indicates that the compound has a molecular formula of C9H6BrNO .
Physical And Chemical Properties Analysis
5-Bromoquinolin-6-ol is a solid at room temperature . The compound is shipped at normal temperature .
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
5-Bromoquinolin-6-ol: is explored in medicinal chemistry for its potential as an antimicrobial agent. Quinoline derivatives are known to exhibit significant antibacterial and antifungal activities. The bromine atom at the 5-position may be critical for the bioactivity, as it can be involved in halogen bonding with biological targets .
Synthetic Organic Chemistry: Building Blocks
In synthetic organic chemistry, 5-Bromoquinolin-6-ol serves as a versatile building block. It can undergo various organic reactions, including coupling reactions and substitutions, to yield a wide array of quinoline derivatives. These derivatives are valuable intermediates for the synthesis of complex organic molecules .
Industrial Chemistry: Material Synthesis
Quinolines, including 5-Bromoquinolin-6-ol , find applications in industrial chemistry for the synthesis of materials such as dyes, pigments, and light-emitting diodes (LEDs). The bromine substituent can enhance the photophysical properties of the resulting materials .
Green Chemistry: Sustainable Processes
The compound is also significant in the context of green chemistry. Researchers aim to develop sustainable and environmentally friendly methods for synthesizing quinoline derivatives, including 5-Bromoquinolin-6-ol , using greener reagents and catalysts .
Pharmaceutical Intermediates: Drug Development
As a pharmaceutical intermediate, 5-Bromoquinolin-6-ol is used in the development of new drugs. Its structure can be modified to create pharmacophores that interact with specific biological targets, leading to the discovery of novel therapeutic agents .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 5-Bromoquinolin-6-ol can be used as a standard or reference compound in chromatographic studies to identify or quantify similar compounds in complex mixtures .
Photocatalysis: Light-Induced Reactions
The photocatalytic properties of quinolines make 5-Bromoquinolin-6-ol a candidate for light-induced reactions. It can participate in photocatalytic processes to create valuable chemical products under mild conditions .
Chemical Education: Research and Teaching
Lastly, 5-Bromoquinolin-6-ol is utilized in chemical education for research and teaching purposes. It provides a practical example of heterocyclic chemistry and is used in laboratory experiments to demonstrate various organic reactions .
Safety And Hazards
The compound is classified under GHS07 and has a signal word of warning . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .
properties
IUPAC Name |
5-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFDTSINGDBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361250 | |
| Record name | 5-bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-6-ol | |
CAS RN |
115581-09-4 | |
| Record name | 5-bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
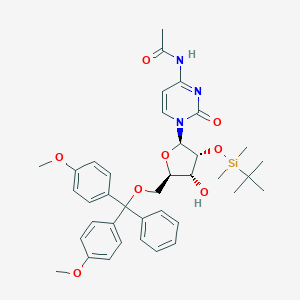
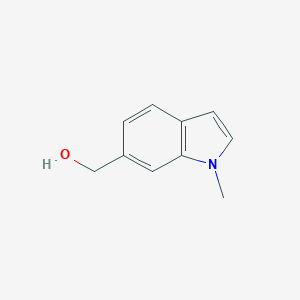
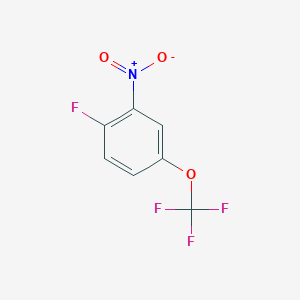
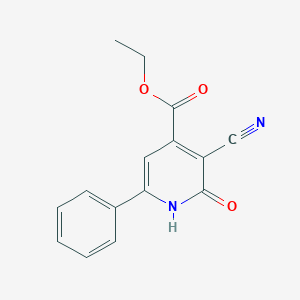
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
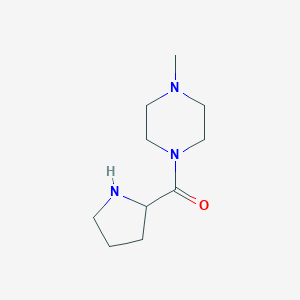
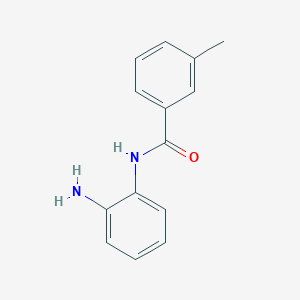
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
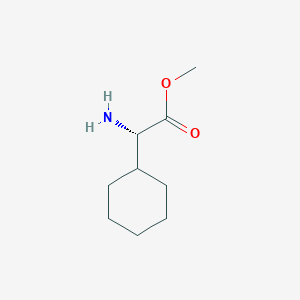
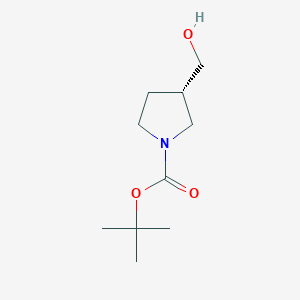
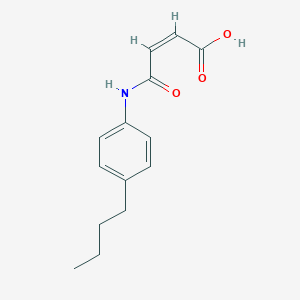
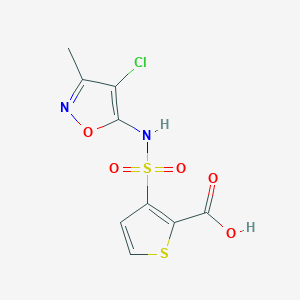
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)